molecular formula C13H12O2S2 B14610790 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- CAS No. 59376-01-1

1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)-

Cat. No.: B14610790
CAS No.: 59376-01-1
M. Wt: 264.4 g/mol
InChI Key: INKGSUGKDMZNMV-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- is an organic compound that features a cyclohexanedione core substituted with a benzodithiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-cyclohexanedione with 1,3-benzodithiol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The benzodithiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different reduced forms of the benzodithiol group.

Scientific Research Applications

1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets and pathways. The benzodithiol group can interact with various enzymes and proteins, potentially leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding sites and mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanedione: A simpler compound without the benzodithiol group.

    2-Methyl-1,3-cyclohexanedione: A methyl-substituted derivative.

    5,5-Dimethyl-1,3-cyclohexanedione: Another derivative with two methyl groups.

Uniqueness

1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- is unique due to the presence of the benzodithiol group, which imparts different chemical and physical properties compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59376-01-1

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-benzodithiol-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H12O2S2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-2,6-7,12-13H,3-5H2

InChI Key

INKGSUGKDMZNMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2SC3=CC=CC=C3S2

Origin of Product

United States

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